Allyl heptanoate - d2
Description
Significance of Stable Isotope Labeling in Modern Scientific Inquiry
Stable isotope labeling is a technique that involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes. studysmarter.co.uk Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a molecule that is chemically identical to its unlabeled counterpart but possesses a greater mass. clearsynth.com This mass difference, while seemingly minor, is the key to its utility. It allows researchers to track the labeled molecule through complex chemical reactions or biological pathways without altering the system's fundamental properties. studysmarter.co.uksilantes.com
The importance of stable isotope labeling spans numerous scientific disciplines. In chemistry, it is crucial for elucidating reaction mechanisms and kinetics. symeres.com In biology and medicine, it aids in understanding metabolic pathways, drug metabolism, and the dynamics of biomolecules. silantes.comdiagnosticsworldnews.com The non-radioactive nature of stable isotopes makes them particularly advantageous for long-term studies and for research involving human subjects. studysmarter.co.ukdiagnosticsworldnews.com
Academic Context of Allyl Heptanoate (B1214049) and its Role as an Organic Ester
Allyl heptanoate, also known as allyl enanthate, is an organic ester formed from the esterification of allyl alcohol and heptanoic acid. medchemexpress.comchemicalbull.com It is a colorless liquid with a characteristic fruity aroma reminiscent of pineapple and banana. ontosight.aichemicalbook.comecsa-chemicals.ch This pleasant scent has led to its widespread use as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics. chemimpex.comvedaoils.com
From a chemical standpoint, allyl heptanoate is a fatty acid ester. chemicalbook.com Its structure consists of an allyl group attached to a heptanoate group. ontosight.ai The synthesis of allyl heptanoate is typically achieved through the direct esterification of allyl alcohol with heptanoic acid, often catalyzed by an acid such as sulfuric acid. chemicalbull.comchemicalbook.comevitachem.com
Table 1: Physicochemical Properties of Allyl Heptanoate
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor | Fruity, pineapple, banana |
| Boiling Point | 210 °C |
| Density | 0.885 g/mL at 25 °C |
| Solubility | Insoluble in water, soluble in organic solvents like methanol (B129727) and ethanol |
Data sourced from multiple references. medchemexpress.comontosight.aichemicalbook.com
Rationale for Deuteration of Allyl Heptanoate in Mechanistic and Analytical Studies
The process of replacing specific hydrogen atoms in allyl heptanoate with deuterium atoms to create allyl heptanoate-d2 is a deliberate strategy to enhance its utility in research. The primary reasons for this deuteration include:
Mechanistic Elucidation: The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. symeres.com By observing how the reaction rate changes with the deuterated compound, researchers can deduce which bonds are broken or formed in the rate-determining step of a reaction mechanism. thalesnano.com
Analytical Tracing: Deuterium-labeled compounds serve as excellent internal standards in analytical techniques like mass spectrometry. thalesnano.com Because allyl heptanoate-d2 is chemically identical to the unlabeled version but has a different mass, it can be added to a sample in a known quantity. This allows for more accurate quantification of the unlabeled allyl heptanoate in the sample. thalesnano.com
Metabolic Studies: In biological systems, deuteration can help trace the metabolic fate of a compound. By following the path of the deuterium label, scientists can understand how allyl heptanoate is absorbed, distributed, metabolized, and excreted. clearsynth.com
Overview of Research Paradigms Enhanced by Allyl Heptanoate-d2 Applications
The use of allyl heptanoate-d2 can significantly enhance several areas of research:
Reaction Mechanism Studies: In organic synthesis, understanding the precise steps of a reaction is crucial for optimizing conditions and developing new transformations. Deuterium labeling studies, such as those performed on other esters, can provide definitive evidence for proposed reaction pathways. researchgate.netnih.govacs.org For instance, research on the Wacker-type oxidative cyclization of an o-allylphenol utilized deuterium labeling to establish the stereochemistry of the oxypalladation step. nih.gov
Mass Spectrometry and Quantitative Analysis: The use of deuterium-labeled internal standards is a gold standard in quantitative mass spectrometry. thalesnano.com Allyl heptanoate-d2 would enable researchers to precisely measure the concentration of allyl heptanoate in various matrices, from food samples to biological fluids.
Metabolomics and Drug Discovery: While allyl heptanoate itself is not a drug, the principles of using its deuterated form to study metabolism are directly applicable to pharmaceutical research. nih.gov Understanding how the body processes esters is vital, and deuterated compounds are key tools in these investigations. hwb.gov.inprinceton.edu
Table 2: Key Research Applications of Deuterium-Labeled Compounds
| Research Area | Application |
| Mechanistic Chemistry | Probing reaction pathways and transition states. thalesnano.com |
| Analytical Chemistry | Serving as internal standards for accurate quantification. thalesnano.com |
| Pharmacokinetics (ADME) | Tracing the absorption, distribution, metabolism, and excretion of drugs. diagnosticsworldnews.com |
| NMR Spectroscopy | Aiding in the determination of complex molecular structures. thalesnano.com |
Properties
CAS No. |
1335401-53-0 |
|---|---|
Molecular Formula |
C10H16D2O2 |
Molecular Weight |
172.27 |
Purity |
95% min. |
Synonyms |
Allyl heptanoate - d2 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation into Allyl Heptanoate
Strategies for Site-Specific Deuteration in Organic Compounds
Site-specific deuteration is crucial for creating well-defined isotopologues of organic molecules, which is essential for studying metabolic pathways and kinetic isotope effects. acs.orgd-nb.inforesearchgate.net The development of methods for high levels of deuterium (B1214612) incorporation at specific sites with minimal isotopic impurities is a significant area of research. d-nb.info
The allyl group presents unique challenges and opportunities for deuteration due to the presence of both sp² and sp³ hybridized carbon atoms. Direct deuteration of the allylic C-H bonds is particularly challenging but highly desirable, as these positions are often susceptible to metabolic oxidation. researchgate.netacs.org
Carbene Catalysis: N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful method for the deuteration of enals at both the α and γ positions using D₂O as the deuterium source. acs.orgntu.edu.sg This approach involves the formation of an azolium ester intermediate, which facilitates reversible enolization and iterative H/D exchanges. acs.org While demonstrated on enals, this methodology could potentially be adapted for the synthesis of deuterated allyl alcohols, which are precursors to allyl esters.
Transition-Metal Catalysis: Transition-metal-catalyzed methods are also employed for deuterating allylic systems. researchgate.net However, achieving high regioselectivity can be a challenge.
Deuteration of the heptanoate (B1214049) chain can be accomplished through several established methods, often starting from a deuterated precursor.
Reductive Deuteration of α,β-Unsaturated Esters: A practical method for the reductive deuteration of α,β-unsaturated esters utilizes magnesium in deuterated methanol (B129727) (CH₃OD). bohrium.com This approach can convert unsaturated esters into their saturated, deuterated counterparts. bohrium.com
Base-Catalyzed Hydrogen-Deuterium Exchange: Base-catalyzed hydrogen-deuterium exchange (HDX) is a straightforward method for incorporating deuterium at positions α to a carbonyl group. mdpi.com The acidity of the α-protons in esters allows for their exchange with deuterium from a source like D₂O in the presence of a suitable base. mdpi.com The efficiency of this reaction depends on the choice of base and solvent. mdpi.com For the heptanoate chain, this would primarily lead to deuteration at the C2 position.
Synthesis from Deuterated Precursors: A common strategy involves the synthesis of deuterated heptanoic acid followed by esterification with allyl alcohol. Deuterated lauric acids and their methyl esters have been synthesized by reducing deuterated precursors. cdnsciencepub.com A similar approach could be applied to synthesize deuterated heptanoic acid. For instance, deuterated fatty acids have been used to study the biosynthesis of straight-chain esters in apples. nih.gov
Advanced Catalytic Systems for Deuterium Exchange and Synthesis
The choice of catalyst is paramount in achieving efficient and selective deuteration. Both homogeneous and heterogeneous catalysts have been extensively developed for hydrogen isotope exchange (HIE) reactions. acs.orgthieme-connect.com
Homogeneous Catalysis: Homogeneous catalysts, such as iridium complexes (e.g., Crabtree's catalyst), are highly effective for HIE reactions and often provide high selectivity. bohrium.comthieme-connect.com These catalysts typically operate under mild conditions. bohrium.com Mechanistic studies have shown that for many transition-metal-catalyzed HIE reactions, C-H activation occurs via oxidative addition or σ-bond metathesis. acs.org However, drawbacks of homogeneous catalysts include their potential instability and the difficulty of separating them from the reaction products. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts, including noble metals like palladium, platinum, and ruthenium on various supports, are also widely used. nih.govscispace.com A major advantage of heterogeneous systems is the ease of product isolation and catalyst recycling. acs.orgnih.gov Recently, advanced heterogeneous catalysts, such as iron single-atom catalysts, have been developed for highly efficient deuteration using D₂O, demonstrating superiority over some traditional homogeneous and heterogeneous systems. nih.govcardiff.ac.uk
| Catalyst Type | Advantages | Disadvantages | Relevant Applications/Findings |
| Homogeneous | High selectivity, mild reaction conditions. bohrium.com | Difficult to separate from products, potential instability. nih.gov | Iridium-catalyzed HIE for ortho-deuteration. acs.org Copper-catalyzed transfer hydrodeuteration shows high selectivity. bohrium.com |
| Heterogeneous | Easy product isolation, catalyst recyclability. acs.orgnih.gov | Can require higher metal loading, structural heterogeneity may affect selectivity. nih.gov | Fe-P pair-site catalysts show high efficiency for deuteration with D₂O. nih.govcardiff.ac.uk Used for comprehensive labeling. acs.org |
Achieving high isotopic purity (≥95%) and precise regioselectivity is a critical challenge in the synthesis of deuterated compounds. d-nb.infonih.gov The presence of under- or mis-deuterated impurities can complicate the interpretation of experimental results and compromise the properties of the final product. d-nb.infonih.gov
Regioselectivity: The regioselectivity of deuteration is heavily influenced by the catalyst and the substrate's directing groups. snnu.edu.cn For example, iridium catalysts are well-known for directing ortho-deuteration in aromatic compounds. acs.org In the context of allyl heptanoate, the ester group could potentially direct deuteration to specific positions on the allyl or heptanoate moiety, depending on the catalytic system. Isotopic labeling experiments using ene-reductases have shown that for γ-oxo esters, the keto moiety is the preferred activating group over the ester, guiding the site of deuteration. rsc.org
Isotopic Purity: The final isotopic purity of a deuterated compound is a function of the reaction's efficiency and the potential for H/D scrambling. nih.gov Methods that proceed with high precision are necessary, as isotopic mixtures are often inseparable using standard purification techniques like chromatography. nih.gov The development of new synthetic methods aims to provide high levels of deuterium incorporation at specific sites with minimal isotopic impurities. d-nb.info For instance, a copper-catalyzed transfer hydrodeuteration has been developed to produce benzylically deuterated compounds with high isotopic purity. nih.gov
Purification and Isolation Techniques for Deuterated Esters
After synthesis, the deuterated ester must be purified to remove any unreacted starting materials, catalysts, and byproducts. Given that deuterated compounds and their non-deuterated counterparts have very similar physical properties, their separation can be challenging. nih.gov
Chromatography: Column chromatography is a standard method for the purification of organic compounds, including deuterated esters. acs.orgnih.gov In many reported syntheses of deuterated esters, the final product is purified by column chromatography on silica (B1680970) gel. acs.orgnih.gov
Gas Chromatography (GC): For volatile esters like allyl heptanoate, gas chromatography can be an effective technique for both analysis and purification. Capillary column GC has been successfully used to separate deuterated and non-deuterated fatty acid methyl esters. nih.gov
Accelerated Solvent Extraction (ASE): For extracting and purifying esters from complex matrices, techniques like ASE can be combined with analytical methods. This has been applied to the analysis of organophosphate esters in soil samples, where a one-step extraction and purification was developed. researchgate.net
The final purity and isotopic incorporation are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). acs.orgnih.gov
Advanced Analytical Applications of Allyl Heptanoate D2
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. nih.gov The method combines the high sensitivity and selectivity of mass spectrometry with the precision afforded by the use of isotopically labeled internal standards. nih.gov In this context, Allyl heptanoate-d2 is the ideal internal standard for quantifying allyl heptanoate (B1214049). By adding a known quantity of Allyl heptanoate-d2 to a sample, the ratio of the natural analyte to the labeled standard can be measured by the mass spectrometer. This ratio is used to calculate the exact concentration of the native analyte, effectively correcting for sample loss during preparation and instrumental variability. mdpi.comresearchgate.net This approach is considered a definitive method because it minimizes measurement uncertainty and provides results traceable to the International System of Units (SI). mdpi.com
The development of an IDMS method for trace analysis of allyl heptanoate involves several critical steps to ensure sensitivity and reliability. The use of a stable isotope-labeled internal standard like Allyl heptanoate-d2 is central to this process.
Key Method Development Steps:
Internal Standard Spiking: A precisely known amount of Allyl heptanoate-d2 is added to the sample at the earliest stage of the analytical process. This ensures that any subsequent losses of the target analyte during sample preparation are mirrored by proportional losses of the internal standard.
Sample Preparation and Extraction: Depending on the sample matrix (e.g., food products, environmental samples), an appropriate extraction technique is selected. Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or stir bar sorptive extraction (SBSE) to isolate and concentrate the analytes from interfering matrix components. researchgate.net
Instrumental Analysis: The extracted sample is analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The instrument is configured to monitor specific ions corresponding to both the native allyl heptanoate and the deuterated Allyl heptanoate-d2.
Quantification: The concentration of the native allyl heptanoate is determined by comparing the ratio of its mass spectrometric signal to that of the known amount of added Allyl heptanoate-d2 standard.
The primary advantage of using Allyl heptanoate-d2 is that its physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization. chromatographyonline.com
Method validation is a crucial process to demonstrate that an analytical procedure is suitable for its intended purpose. For an IDMS method using Allyl heptanoate-d2, validation focuses on key performance characteristics as defined by international guidelines. europa.euresolian.com
Accuracy: This refers to the closeness of the measured value to the true value. resolian.com In IDMS, accuracy is typically high because the internal standard compensates for systematic errors. It is often assessed by analyzing certified reference materials or spiked samples, with recovery values ideally falling within a range of 90-110%.
Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). For trace analysis, intra-day and inter-day precision are evaluated, with acceptable RSDs typically being below 15%. researchgate.net
Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu The limit of detection (LOD) is the lowest concentration that can be reliably distinguished from background noise. The high sensitivity of modern mass spectrometers allows for very low LOQs, often in the parts-per-billion (ng/g) or parts-per-trillion (pg/g) range. researchgate.net
The table below illustrates typical validation parameters for a hypothetical IDMS method.
| Parameter | Typical Acceptance Criteria | Significance |
|---|---|---|
| Accuracy (% Recovery) | 90 - 110% | Ensures the measurement reflects the true concentration. |
| Precision (% RSD) | < 15% | Demonstrates the reproducibility of the method. |
| Linearity (R²) | ≥ 0.99 | Confirms a proportional response across a range of concentrations. |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent | Defines the lower boundary for reliable quantitative measurement. |
Matrix effects are a significant challenge in quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS) or GC-MS. chromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing either signal suppression or enhancement. chromatographyonline.com This can lead to inaccurate quantification.
The use of a stable isotope-labeled internal standard like Allyl heptanoate-d2 is the most effective way to mitigate matrix effects. chromatographyonline.comnih.gov Because the deuterated standard co-elutes with the native analyte and has nearly identical ionization efficiency, it experiences the same degree of signal suppression or enhancement. chromatographyonline.com The mass spectrometer measures the ratio of the analyte to the internal standard. Since both signals are affected proportionally by the matrix, the ratio remains constant and accurate, effectively canceling out the interference. This ensures that reliable quantitative data can be obtained even from complex matrices such as food, beverages, or biological fluids. drawellanalytical.compatsnap.com
Application in Authentication and Provenance Tracing
Food fraud, including the misrepresentation of origin or the adulteration of products, is a significant issue in the global food supply chain. iaea.orgnih.gov Stable isotope analysis has emerged as a powerful tool for verifying the authenticity and tracing the provenance of various food products, including those containing characteristic flavor compounds like allyl heptanoate. iaea.org
Stable Isotope Ratio Analysis (SIRA) for Origin Determination
Stable Isotope Ratio Analysis (SIRA) measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O) in a product. foodauthenticity.globalus.com These ratios can vary depending on the geographical location, climate, soil conditions, and agricultural practices used in the cultivation of the raw materials from which a flavor compound is derived. foodauthenticity.global This creates a unique isotopic "fingerprint" that can be used to verify the claimed geographical origin of a product. iaea.org
While SIRA focuses on the natural isotopic signature of the compound itself, the accurate quantification of that compound is a prerequisite for the analysis. In a complex matrix, allyl heptanoate-d2 is used as an internal standard to precisely determine the concentration of native allyl heptanoate. This ensures that the subsequent isotopic analysis is performed on a pure, well-quantified sample, lending validity to the provenance assessment.
The process involves extracting the allyl heptanoate from the product, spiking it with a known amount of allyl heptanoate-d2 for quantification via GC-MS, and then subjecting the purified analyte to analysis by an isotope ratio mass spectrometer (IRMS). The resulting stable isotope ratios (e.g., δ¹³C, δ²H) are then compared to a database of authentic reference samples from various geographical origins.
Illustrative SIRA Data for Walnuts from Different Origins
| Origin | δ¹³C (‰ vs VPDB) | δ¹⁵N (‰ vs AIR) | δ²H (‰ vs VSMOW) |
|---|---|---|---|
| California, USA | -28.5 ± 0.5 | +3.2 ± 0.8 | -110 ± 5 |
| Chile | -27.9 ± 0.6 | +4.5 ± 0.7 | -95 ± 6 |
This table shows typical stable isotope ratio data for a food product (walnuts) and is for illustrative purposes only. researchgate.net Similar databases would be constructed for products containing allyl heptanoate to enable origin verification.
Mechanistic Investigations and Metabolic Tracing with Allyl Heptanoate D2
Elucidation of Biotransformation Pathways in Model Biological Systems
The introduction of deuterium (B1214612) atoms into the Allyl heptanoate (B1214049) molecule provides a stable, non-radioactive label that can be traced through various metabolic processes. simsonpharma.com This allows for the detailed mapping of its biotransformation pathways in model biological systems, such as liver microsomes or cultured hepatocytes.
Upon administration of Allyl heptanoate-d2 to a biological system, its metabolites will retain the deuterium label, making them distinguishable from endogenous compounds and metabolites of the non-deuterated parent compound. hyphadiscovery.com Analytical techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) can be employed to identify and quantify these deuterated metabolites. The mass shift of 2 Da (or multiples thereof, depending on the number of deuterium atoms and the metabolic reaction) allows for the selective detection and fragmentation analysis of the deuterated species, facilitating their structural elucidation. nih.gov
Hypothetical deuterated metabolites of Allyl heptanoate-d2 could include deuterated allyl alcohol and deuterated heptanoic acid following hydrolysis, as well as further downstream products of oxidation or conjugation of these initial metabolites.
Table 1: Hypothetical Deuterated Metabolites of Allyl Heptanoate-d2 Identified in a Model Biological System
| Metabolite | Chemical Formula | Mass Shift (Da) | Hypothetical Concentration (µM) |
| Allyl heptanoate-d2 | C10H16D2O2 | +2 | 10.0 |
| Allyl alcohol-d2 | C3H4D2O | +2 | 5.2 |
| Heptanoic acid | C7H14O2 | 0 | 4.8 |
| Heptanoic acid-d2 | C7H12D2O2 | +2 | Not Detected |
| Allyl-d2 mercapturic acid | C8H11D2NO3S | +2 | 1.5 |
This table is for illustrative purposes only, based on theoretical metabolic pathways.
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate like Allyl heptanoate-d2, it is theoretically possible to trace the flow of the deuterated label through interconnected metabolic pathways. The rate of appearance of deuterated downstream metabolites provides a direct measure of the flux through the specific biotransformation pathways.
For instance, the rate of formation of deuterated allyl alcohol would represent the flux through the initial hydrolysis step. Subsequent metabolism of deuterated allyl alcohol could be traced to quantify fluxes through pathways such as glutathione conjugation. This approach allows for a quantitative understanding of how the cell processes Allyl heptanoate and its metabolites.
Table 2: Illustrative Metabolic Flux Data for Allyl Heptanoate-d2 Biotransformation
| Metabolic Pathway | Measured Flux (nmol/min/mg protein) |
| Hydrolysis of Allyl heptanoate-d2 | 15.3 |
| Glutathione conjugation of Allyl alcohol-d2 | 4.1 |
| Oxidation of Heptanoic acid | 8.7 |
This table presents hypothetical data to illustrate the concept of metabolic flux analysis.
Study of Enzymatic Hydrolysis Mechanisms using Deuterated Substrates
The hydrolysis of esters like Allyl heptanoate is often catalyzed by esterases. The use of deuterated substrates can provide valuable insights into the reaction mechanism, including the identification of the rate-limiting step and the nature of the transition state.
The kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined for both the deuterated and non-deuterated substrates. A comparison of these parameters can reveal a kinetic isotope effect (KIE), which occurs when the isotopic substitution influences the rate of the reaction.
A significant KIE (kH/kD > 1) would suggest that the cleavage of a carbon-deuterium bond is involved in the rate-determining step of the enzymatic hydrolysis. Conversely, the absence of a significant KIE would indicate that this bond cleavage is not rate-limiting.
Table 3: Hypothetical Kinetic Parameters for the Hydrolysis of Allyl Heptanoate and Allyl Heptanoate-d2 by a Putative Esterase
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |
| Allyl heptanoate | 50 | 100 | 10 | 2.0 x 10^5 |
| Allyl heptanoate-d2 | 52 | 85 | 8.5 | 1.6 x 10^5 |
This table is a hypothetical representation of kinetic data for illustrative purposes.
The strategic placement of deuterium atoms within the Allyl heptanoate molecule can help to pinpoint the exact site of enzymatic cleavage. By analyzing the mass spectra of the resulting products, it is possible to determine which fragments retain the deuterium label. For example, if the deuterium atoms are placed on the allyl group, their presence in the resulting allyl alcohol would confirm the cleavage of the ester bond.
Furthermore, deuterium labeling can be used to trap and identify transient intermediate species in the reaction mechanism. The altered reaction kinetics due to the KIE might lead to the accumulation of an intermediate that would otherwise be too short-lived to detect.
Isotope Effects in Reaction Kinetics and Mechanisms
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. A secondary KIE can occur even if the bond to the isotope is not broken, but the hybridization or bonding environment of the isotopically substituted atom changes during the reaction.
In the context of Allyl heptanoate-d2, a primary KIE on the hydrolysis reaction would be expected if the C-D bond cleavage is rate-limiting. The magnitude of the KIE can provide information about the transition state of the reaction. For example, a large KIE suggests a symmetrical transition state where the bond to the deuterium is significantly weakened.
Secondary KIEs could also be observed. For instance, if the deuteration is on the carbons adjacent to the ester carbonyl, a change in hybridization from sp3 to sp2 in a reaction intermediate could lead to a measurable secondary KIE. The interpretation of these isotope effects can provide a detailed picture of the enzymatic reaction mechanism at the molecular level.
Primary Kinetic Isotope Effects (KIE) for C-H/C-D Bond Cleavage
The primary kinetic isotope effect occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org The substitution of a hydrogen atom with a deuterium atom results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. princeton.edu Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. libretexts.org The magnitude of the primary KIE is expressed as the ratio of the rate constants (kH/kD), and for C-H bond cleavage, this value is typically between 2 and 8. libretexts.orgprinceton.edu
In the context of Allyl heptanoate-d2, a primary KIE would be observed if a C-H bond on either the allyl or the heptanoate moiety is cleaved during the rate-limiting step of a reaction. For example, in metabolic studies, cytochrome P450 enzymes can catalyze the oxidation of esters. nih.gov If the oxidation involves abstracting a hydrogen atom from the fatty acid chain, deuterating that specific position would result in a significant decrease in the reaction rate.
Observing a kH/kD value significantly greater than 1 provides strong evidence that C-H bond cleavage is a central part of the reaction's slowest step. epfl.ch This information is crucial for understanding enzymatic mechanisms, such as those involved in drug metabolism or the breakdown of fatty acid esters. nih.gov
Table 1: Representative Primary Kinetic Isotope Effects in Reactions Involving C-H Bond Cleavage
| Reaction | Substrate(s) | kH/kD | Implication |
|---|---|---|---|
| Cytochrome P450-catalyzed oxidative demethylation | Methyl esters | High | C-H bond cleavage is rate-determining. nih.gov |
| Base-induced elimination | Phenethyl halide | 5 - 7 | C-H bond is breaking in the transition state. |
Secondary Kinetic Isotope Effects to Probe Transition State Structures
Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution occurs at a position that is not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.eduwikipedia.org These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, SKIEs provide valuable insights into the structure of the transition state. princeton.edu
SKIEs are often categorized by their position relative to the reaction center:
α-Secondary KIEs : Occur when deuterium is substituted on the carbon atom undergoing a change in hybridization. A normal SKIE (kH/kD > 1) is typically observed for reactions where the hybridization changes from sp3 to sp2, while an inverse SKIE (kH/kD < 1) is seen for a change from sp2 to sp3.
β-Secondary KIEs : Involve isotopic substitution on a carbon adjacent to the reaction center. These effects are often explained by hyperconjugation, where the C-H (or C-D) bond helps to stabilize a developing charge or radical in the transition state.
For Allyl heptanoate-d2, an α-SKIE could be measured during hydrolysis by placing deuterium on the carbonyl carbon of the heptanoate group. The hydrolysis of esters proceeds through a tetrahedral intermediate. youtube.comlibretexts.org The change in hybridization of the carbonyl carbon from sp2 in the ester to sp3 in the tetrahedral transition state would be expected to produce an inverse isotope effect (kH/kD < 1). wikipedia.org Conversely, deuteration of the allyl group could probe the transition state of addition reactions across the double bond.
In a study on the basic hydrolysis (saponification) of ethyl acetate, β-deuteration of the ethyl group (analogous to the acyl chain in heptanoate) resulted in an inverse isotope effect (kH/kD = 0.90). osti.gov This was attributed to changes in hyperconjugation between the ground state and the transition state. osti.gov Such studies on Allyl heptanoate-d2 could similarly reveal subtle details about the transition state structure during its hydrolysis. nih.govarkat-usa.org
Table 2: Examples of Secondary Kinetic Isotope Effects in Ester Hydrolysis
| Reaction | Substrate | Position of Deuteration | kH/kD | Interpretation of Transition State |
|---|---|---|---|---|
| Basic Hydrolysis | Ethyl acetate-d3 | β-position (on ethyl group) | 0.90 osti.gov | Inverse effect, indicates changes in hyperconjugation. osti.gov |
| Uncatalyzed Hydrolysis | Peptidyl-tRNA mimic | α-deuterium | Large (near max) nih.gov | Nearly tetrahedral transition state. nih.gov |
Solvent Deuterium Isotope Effects in Reaction Media
Replacing the reaction solvent, typically water (H2O), with deuterium oxide (D2O) can also influence reaction rates, a phenomenon known as the solvent isotope effect (SIE). acs.org These effects arise because O-D bonds are stronger and less acidic than O-H bonds, and D2O is a slightly poorer nucleophile than H2O. SIEs are particularly useful for investigating reactions where a proton is transferred in the rate-determining step or in a preceding equilibrium step, such as acid- or base-catalyzed hydrolysis of esters. youtube.comchemguide.co.uk
In the acid-catalyzed hydrolysis of an ester like allyl heptanoate, the first step is the reversible protonation of the carbonyl oxygen. youtube.com If this pre-equilibrium step is followed by a rate-determining attack by a water molecule, the reaction is often faster in D2O than in H2O (kH2O/kD2O < 1, an inverse effect). This is because D3O+ is a stronger acid than H3O+, leading to a higher concentration of the protonated (or in this case, deuterated) ester intermediate, which accelerates the reaction.
Conversely, in base-catalyzed hydrolysis (saponification), the rate-determining step is the nucleophilic attack of the hydroxide ion (OH- or OD-). iitk.ac.in Since OD- is a stronger base but a poorer nucleophile than OH-, and because proton transfers are often involved in stabilizing the transition state, the reaction is typically slower in D2O (kH2O/kD2O > 1, a normal effect).
By measuring the rate of hydrolysis of allyl heptanoate in both H2O and D2O, one can gain valuable information about the role of the solvent and proton transfer events in the reaction mechanism.
Table 3: Typical Solvent Isotope Effects in Ester Hydrolysis
| Reaction Type | General Observation | kH2O/kD2O | Mechanistic Implication |
|---|---|---|---|
| Specific Acid-Catalyzed Hydrolysis | Rate is faster in D2O | < 1 (Inverse) | Indicates a rapid pre-equilibrium protonation of the ester before the rate-determining step. |
Advanced Spectroscopic Characterization of Allyl Heptanoate D2
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. For isotopically labeled species like Allyl heptanoate-d2, specific NMR methods are employed to confirm the success of the deuteration and to fully characterize the new structural environment.
Deuterium (B1214612) (²H or D) NMR spectroscopy is the most direct method for observing the presence and location of deuterium atoms within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects the deuterium nucleus, which has a spin of 1. wikipedia.org The analysis of Allyl heptanoate-d2 by ²H NMR would be expected to show a distinct resonance peak corresponding to the chemical environment of the deuterium atoms. The chemical shift of this peak would be very similar to the proton chemical shift of the corresponding C-H group in the unlabeled compound. wikipedia.org
The primary utility of ²H NMR in this context is to confirm the site of isotopic enrichment. For instance, if the deuterium atoms are located on the terminal methyl group of the heptanoate (B1214049) chain (C7), a single signal would be observed in the ²H NMR spectrum. The integration of this signal provides a quantitative measure of the deuterium incorporation at that specific site. Due to the low natural abundance of deuterium (approximately 0.016%), the sample must typically be enriched to obtain a strong signal. wikipedia.org
Table 1: Predicted ²H NMR Data for Allyl Heptanoate-d2 (Deuteration at C2')
| Position of Deuterium | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C2' (Allyl group) | ~4.57 | Singlet |
Note: The chemical shift is predicted to be similar to the corresponding proton shift in the unlabeled molecule.
The introduction of deuterium into a molecule has a noticeable effect on both the ¹H and ¹³C NMR spectra when compared to the unlabeled analog.
In the ¹H NMR spectrum of Allyl heptanoate-d2, the most apparent change would be the disappearance or significant reduction in the intensity of the signal corresponding to the proton that has been replaced by deuterium. wikipedia.org For example, if the two protons on the second carbon of the heptanoate chain (C2) were replaced by deuterium, the corresponding triplet in the unlabeled compound's spectrum would be absent. This absence provides strong evidence for the location of the isotopic label.
The ¹³C NMR spectrum is also affected by the presence of an adjacent deuterium atom. Carbon atoms bonded to deuterium (C-D) exhibit a characteristic splitting pattern due to ¹³C-²H coupling. A carbon bonded to a single deuterium will appear as a 1:1:1 triplet, a CD₂ group will be a 1:2:3:2:1 quintet, and a CD₃ group will be a 1:3:6:7:6:3:1 septet. blogspot.comblogspot.com This splitting pattern can definitively confirm the number of deuterium atoms attached to a specific carbon. Furthermore, deuterium substitution can cause a small upfield shift (to a lower ppm value) in the resonance of the attached carbon and even carbons further away, an effect known as the deuterium isotope effect on ¹³C chemical shifts. rsc.orgnih.gov
Table 2: Comparison of Predicted ¹H NMR Data for Allyl Heptanoate and Allyl Heptanoate-d2 (Deuteration at C2')
| Protons | Allyl Heptanoate Chemical Shift (δ, ppm) | Allyl Heptanoate-d2 (C2'-d2) Chemical Shift (δ, ppm) |
| H-2' | ~4.57 (d) | Absent or significantly reduced |
| H-1' | ~5.93 (m) | ~5.93 (m) |
| H-3' | ~5.28 (m) | ~5.28 (m) |
| H-2 | ~2.32 (t) | ~2.32 (t) |
| H-3 | ~1.63 (p) | ~1.63 (p) |
| H-4, H-5, H-6 | ~1.29 (m) | ~1.29 (m) |
| H-7 | ~0.89 (t) | ~0.89 (t) |
Table 3: Comparison of Predicted ¹³C NMR Data for Allyl Heptanoate and Allyl Heptanoate-d2 (Deuteration at C2')
| Carbon | Allyl Heptanoate Chemical Shift (δ, ppm) | Allyl Heptanoate-d2 (C2'-d2) Predicted Chemical Shift (δ, ppm) & Multiplicity |
| C=O | ~173.5 | ~173.5 (Singlet) |
| C-1' | ~132.4 | ~132.4 (Singlet) |
| C-3' | ~118.2 | ~118.2 (Singlet) |
| C-2' | ~65.1 | ~64.9 (Quintet) |
| C-2 | ~34.5 | ~34.5 (Singlet) |
| C-3 | ~31.5 | ~31.5 (Singlet) |
| C-5 | ~28.9 | ~28.9 (Singlet) |
| C-4 | ~24.9 | ~24.9 (Singlet) |
| C-6 | ~22.5 | ~22.5 (Singlet) |
| C-7 | ~14.0 | ~14.0 (Singlet) |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous structural confirmation of deuterated compounds.
COSY spectra would show the absence of cross-peaks between the deuterium-bearing carbon and any remaining protons, helping to pinpoint the location of deuteration.
HSQC spectra correlate proton and carbon signals that are directly bonded. In the HSQC spectrum of Allyl heptanoate-d2, the carbon atom attached to the deuterium would not show a correlation peak to a proton at that position, providing clear evidence of substitution.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium, which is twice as heavy, leads to predictable shifts in the vibrational frequencies of the molecule. libretexts.org
The most significant change observed in the IR and Raman spectra of Allyl heptanoate-d2 compared to its non-deuterated counterpart is the shift of the C-H stretching and bending vibrations to lower frequencies (wavenumbers). libretexts.orgcdnsciencepub.com This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The increased mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond.
The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum. The corresponding C-D stretching vibrations are expected to appear in the 2000-2300 cm⁻¹ region. cdnsciencepub.com Similarly, C-H bending (scissoring, wagging, twisting, and rocking) vibrations, which are found in the 1470-720 cm⁻¹ range, will also shift to lower wavenumbers upon deuteration. The disappearance of a specific C-H vibrational band and the appearance of a new C-D band can be used to confirm deuteration. cdnsciencepub.com
Table 4: Predicted IR/Raman Vibrational Frequency Shifts for Allyl Heptanoate-d2
| Vibrational Mode | Allyl Heptanoate (C-H) Frequency (cm⁻¹) | Allyl Heptanoate-d2 (C-D) Predicted Frequency (cm⁻¹) |
| C-H Stretch | ~2950-2850 | Absent |
| C-D Stretch | N/A | ~2200-2100 |
| C-H Bend | ~1460 | Reduced Intensity |
| C-D Bend | N/A | ~1000-1200 |
| C=O Stretch | ~1740 | ~1740 |
Note: The C=O stretch is not expected to shift significantly as it is not directly involved in the deuterium substitution.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) stands as a cornerstone in the structural elucidation of novel compounds and the detailed characterization of known molecules. measurlabs.com This powerful analytical technique provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into molecular structures. measurlabs.comresearchgate.net In the context of isotopically labeled compounds such as Allyl heptanoate-d2, HRMS is indispensable for confirming the incorporation of the isotopic label and for elucidating complex fragmentation pathways. nih.gov
Accurate Mass Measurement of Allyl Heptanoate-d2 and its Derivatives
The precise mass measurement capabilities of HRMS allow for the unambiguous determination of a molecule's elemental formula. researchgate.net For Allyl heptanoate, the theoretically calculated exact mass of its molecular ion ([M]⁺) is 170.13068 Da. nih.gov The introduction of two deuterium atoms in Allyl heptanoate-d2 results in a predictable mass shift. The accurate mass of Allyl heptanoate-d2 can be theoretically calculated by adding the mass of two deuterium atoms to the mass of the unlabeled compound.
This precise mass determination is critical for confirming the successful synthesis and isotopic enrichment of Allyl heptanoate-d2. Any deviation from the expected mass could indicate incomplete deuteration or the presence of impurities.
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Allyl heptanoate | C₁₀H₁₈O₂ | 170.13068 |
| Allyl heptanoate-d2 | C₁₀H₁₆D₂O₂ | 172.14323 |
Elucidation of Fragmentation Pathways Using Isotopic Tags
Isotopic labeling, particularly with deuterium, is a powerful tool for unraveling the intricate fragmentation mechanisms of molecules in a mass spectrometer. nih.gov By comparing the mass spectra of the unlabeled and deuterated compounds, the location of the deuterium atoms in the fragment ions can be determined, providing definitive evidence for specific bond cleavages and rearrangements.
The fragmentation of esters like Allyl heptanoate in mass spectrometry is primarily driven by characteristic processes such as alpha-cleavage and the McLafferty rearrangement. whitman.eduwhitman.edu
Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For Allyl heptanoate, this can result in the loss of the allyloxy radical (•OCH₂CH=CH₂) or the hexyl radical (•C₆H₁₃).
McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain possessing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond, leading to the elimination of a neutral alkene molecule. whitman.edu
The presence of the deuterium label in Allyl heptanoate-d2 would lead to shifts in the mass-to-charge ratio (m/z) of the resulting fragment ions, depending on whether the deuterium atoms are retained in the charged fragment or lost in the neutral fragment. This provides invaluable information for confirming the proposed fragmentation pathways.
For instance, if the deuterium atoms are located on the heptanoyl chain, a McLafferty rearrangement would result in a deuterated enol fragment, the mass of which would be shifted by the number of deuterium atoms involved in the rearrangement. This allows for a definitive assignment of the fragmentation mechanism.
| Fragmentation Pathway | Proposed Fragment Ion | m/z (Allyl heptanoate) | Hypothesized m/z (Allyl heptanoate-d2) | Interpretation |
|---|---|---|---|---|
| Alpha-Cleavage (Loss of •OR) | [CH₃(CH₂)₅CO]⁺ | 113 | 115 | Indicates deuterium on the acyl chain. |
| Alpha-Cleavage (Loss of •R) | [M - C₆H₁₃]⁺ | 85 | 85 | Suggests deuterium is not on the hexyl group lost. |
| McLafferty Rearrangement | [C₄H₈O₂]⁺• | 88 | 90 | Confirms the rearrangement and indicates deuterium involvement. |
| Allyl Cation | [C₃H₅]⁺ | 41 | 41 | Suggests deuterium is not on the allyl group. |
Emerging Research Directions and Future Perspectives for Allyl Heptanoate D2
Development of Novel Spectroscopic Techniques for Deuterated Compound Analysis
The analysis of deuterated compounds like Allyl heptanoate-d2 is heavily reliant on spectroscopic techniques. The presence of deuterium (B1214612) in place of hydrogen atoms induces noticeable changes in molecular vibrations, which can be detected by various spectroscopic methods.
Recent advancements in spectroscopic techniques have significantly enhanced the ability to analyze deuterated compounds with high precision and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in this field, as the deuterium nucleus (²H) has a distinct resonance frequency compared to the proton (¹H). This allows for the selective observation of deuterated sites within a molecule, providing invaluable structural information. thalesnano.com Furthermore, deuterium labeling can simplify complex proton NMR spectra, aiding in structural elucidation.
Mass spectrometry (MS) is another powerful tool for the analysis of deuterated compounds. thalesnano.comnih.gov The mass difference between hydrogen and deuterium results in a clear mass shift in the mass spectrum, allowing for the easy identification and quantification of deuterated molecules. spectroscopyonline.com High-resolution mass spectrometry techniques are particularly useful for resolving isotopologues and determining the extent of deuteration. congruencemarketinsights.com Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a specific application where the exchange rates of labile protons with deuterium can provide insights into the structure and dynamics of molecules, particularly proteins. spectroscopyonline.com
| Spectroscopic Technique | Principle of Detection for Deuterated Compounds | Key Applications |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Distinct resonance frequency of deuterium (²H) nucleus. | Structural elucidation, simplification of complex spectra, studying reaction mechanisms. thalesnano.com |
| Mass Spectrometry (MS) | Mass shift due to the difference in mass between H and D. | Identification and quantification of deuterated compounds, determination of deuteration levels. thalesnano.comnih.gov |
| Infrared (IR) Spectroscopy | Shift in vibrational frequencies of C-D bonds compared to C-H bonds. | Functional group analysis, studying isotopic effects on bond strength. |
| Raman Spectroscopy | Similar to IR, detects shifts in vibrational modes. | Complementary to IR for vibrational analysis, especially for symmetric vibrations. |
Integration of Deuterated Tracers in Multi-Omics Approaches
Multi-omics approaches, which integrate data from various "omics" fields like genomics, proteomics, and metabolomics, provide a holistic view of biological systems. nih.govthermofisher.com Deuterated compounds, such as Allyl heptanoate-d2, are increasingly being used as stable isotope tracers in these studies to track the metabolic fate of molecules. creative-proteomics.com
In metabolomics, deuterated tracers are used to elucidate metabolic pathways and quantify metabolic fluxes. nih.govnih.gov By introducing a deuterated substrate into a biological system, researchers can follow its conversion into various metabolites using techniques like mass spectrometry and NMR. nih.govirisotope.com This allows for a dynamic understanding of metabolic networks, which is not possible with traditional steady-state measurements. researchgate.net The use of multiple isotope tracers, including deuterated compounds, can enable the simultaneous investigation of several metabolic pathways. nih.gov
In proteomics, stable isotope labeling is a widely used technique for quantitative analysis. nih.govoup.com While carbon-13 and nitrogen-15 (B135050) are more common, deuterium labeling can also be employed. oup.com For instance, in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing isotopically labeled amino acids, which are then incorporated into newly synthesized proteins. The relative abundance of proteins between different samples can then be determined by mass spectrometry.
| Omics Field | Application of Deuterated Tracers | Information Gained |
|---|---|---|
| Metabolomics | Tracing metabolic pathways and fluxes. nih.govnih.gov | Dynamic understanding of metabolic networks, quantification of metabolite turnover. researchgate.net |
| Proteomics | Quantitative analysis of protein expression. nih.govoup.com | Relative protein abundance, protein turnover rates. |
| Lipidomics | Studying the metabolism of lipids. | Fatty acid synthesis and turnover, lipid signaling pathways. |
| Fluxomics | Determining the rates of metabolic reactions. | Quantitative understanding of cellular metabolism. |
Computational Chemistry and Molecular Modeling of Isotopic Effects
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the effects of isotopic substitution. rsc.org These methods provide a theoretical framework for interpreting experimental observations and for designing new experiments.
The primary focus of computational studies on isotopic effects is the prediction of kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs). rsc.org KIEs, the change in the rate of a chemical reaction upon isotopic substitution, provide valuable information about the reaction mechanism and the structure of the transition state. rsc.orgnih.gov EIEs, the change in the equilibrium constant of a reaction, are related to the differences in the vibrational frequencies of the reactants and products. icm.edu.pl
Various computational methods are employed to model isotopic effects, ranging from simple harmonic oscillator models to more sophisticated quantum mechanical calculations. nih.gov Density Functional Theory (DFT) is a widely used method for calculating the vibrational frequencies of molecules, which are essential for predicting both KIEs and EIEs. Molecular dynamics (MD) simulations can be used to study the dynamic aspects of isotopic effects, such as their influence on molecular motion and intermolecular interactions. osti.gov
| Computational Method | Key Principles | Applications in Isotopic Effects |
|---|---|---|
| Density Functional Theory (DFT) | Approximates the electronic structure of molecules. | Calculation of vibrational frequencies for predicting KIEs and EIEs. |
| Ab initio methods | Based on first principles of quantum mechanics. | High-accuracy calculations of molecular properties and reaction energies. |
| Molecular Dynamics (MD) | Simulates the motion of atoms and molecules over time. | Studying the dynamic effects of isotopic substitution on molecular behavior. osti.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines quantum mechanical and classical methods. | Modeling enzymatic reactions and other complex systems involving isotopic substitution. rsc.org |
Application of Allyl Heptanoate-d2 in Advanced Material Science Studies
The use of deuterated compounds in material science is a rapidly growing field. researchgate.net The substitution of hydrogen with deuterium can lead to significant changes in the physical and chemical properties of materials, a phenomenon known as the isotope effect. rsc.org These changes can be exploited to create materials with enhanced performance characteristics.
Allyl heptanoate (B1214049) can be used in the synthesis of polymers and copolymers. chemimpex.com Therefore, Allyl heptanoate-d2 could serve as a deuterated monomer for the synthesis of novel polymers with unique properties. Deuteration can affect various properties of polymers, including their thermal stability, mechanical strength, and optical properties. resolvemass.ca For example, the C-D bond is stronger than the C-H bond, which can lead to increased thermal and oxidative stability of deuterated polymers.
Deuterated materials are also valuable tools in various characterization techniques used in material science. For instance, in neutron scattering, the large difference in the neutron scattering cross-sections of hydrogen and deuterium allows for contrast variation studies, which can provide detailed information about the structure and dynamics of materials at the molecular level.
| Material Property | Effect of Deuteration | Potential Application |
|---|---|---|
| Thermal Stability | Increased due to stronger C-D bonds. | High-performance polymers for demanding applications. |
| Mechanical Properties | Can be altered due to changes in intermolecular forces. | Tailoring the strength and flexibility of materials. reddit.com |
| Optical Properties | Shifts in vibrational spectra can affect IR absorption. | Development of specialized optical materials. |
| Neutron Scattering Contrast | Significant difference between H and D. | Probing the structure and dynamics of polymers and soft matter. |
Role in Environmental Fate and Transport Studies of Organic Esters
Understanding the environmental fate and transport of organic compounds is crucial for assessing their potential impact on ecosystems. Deuterated compounds can serve as valuable tracers in these studies, providing a means to track the movement and transformation of pollutants in the environment.
Allyl heptanoate-d2 can be used as a tracer to study the environmental fate of organic esters, a class of compounds that are widely used in various industrial and consumer products. By releasing a known amount of the deuterated compound into a specific environment, such as a soil column or a microcosm, researchers can monitor its transport, degradation, and transformation over time.
The use of deuterated tracers offers several advantages over other methods. zeochem.com They are non-radioactive and generally have low toxicity. zeochem.com The analytical detection of deuterated compounds is highly specific and sensitive, allowing for accurate measurements even at low concentrations. zeochem.com Deuterated water has been effectively used as a tracer in groundwater hydrology to understand water movement and distribution. zeochem.comresearchgate.netusgs.gov This principle can be extended to other deuterated organic molecules to trace their pathways in various environmental compartments.
| Environmental Compartment | Application of Deuterated Tracers | Information Gained |
|---|---|---|
| Soil | Tracking the movement and degradation of organic pollutants. | Leaching potential, biodegradation rates, formation of metabolites. |
| Water | Studying the transport and fate of contaminants in aquatic systems. | Dispersion, dilution, and degradation in rivers, lakes, and groundwater. zeochem.com |
| Air | Investigating the atmospheric transport and transformation of volatile organic compounds. | Atmospheric lifetime, photochemical reactions, long-range transport. |
| Biota | Assessing the uptake and bioaccumulation of pollutants in organisms. | Bioaccumulation factors, metabolic pathways in different species. |
Q & A
Q. What are the optimal synthetic routes for Allyl heptanoate-d2, and how can reaction conditions be systematically optimized?
Allyl heptanoate-d2 can be synthesized via esterification of deuterated allyl alcohol (CH2=CH-CH2OD) with heptanoic acid under azeotropic conditions . To optimize reaction efficiency:
- Use a factorial design approach (e.g., 2<sup>k</sup> designs) to test variables like catalyst concentration, temperature, and reaction time .
- Monitor deuteration efficiency via <sup>1</sup>H NMR to ensure isotopic purity, as incomplete deuterium incorporation may skew downstream analytical results .
- Validate purity using GC-MS with reference standards (e.g., AllylROTICHROM®GC) to confirm retention times and fragmentation patterns .
Q. What characterization techniques are critical for verifying the structural integrity and isotopic labeling of Allyl heptanoate-d2?
- Mass spectrometry (MS): Compare fragmentation patterns to non-deuterated analogs (e.g., m/z shifts in molecular ion peaks) .
- Nuclear Magnetic Resonance (NMR): Use <sup>2</sup>H NMR to confirm deuteration at the allyl moiety and absence of proton back-exchange .
- Infrared Spectroscopy (IR): Identify shifts in C-D stretching vibrations (~2100-2200 cm<sup>-1</sup>) to confirm isotopic labeling .
Q. How can researchers ensure batch-to-batch consistency in Allyl heptanoate-d2 synthesis?
- Implement Quality-by-Design (QbD) principles: Define critical quality attributes (CQAs) such as isotopic purity (>98%) and residual solvent levels .
- Use statistical process control (SPC) charts to monitor reaction yields and impurity profiles across batches .
- Cross-validate results with orthogonal methods (e.g., GC-MS and LC-MS) to detect trace contaminants .
Q. What safety protocols are essential for handling Allyl heptanoate-d2 in laboratory settings?
- Adhere to Chemical Hygiene Plan guidelines: Use fume hoods for synthesis due to volatile organic compounds (VOCs) and flammability (flash point: 82°C) .
- Conduct a risk assessment for deuterated compounds, including waste disposal protocols for isotopically labeled byproducts .
- Train personnel on emergency procedures for dermal exposure (e.g., immediate rinsing with water for ≥15 minutes) .
Advanced Research Questions
Q. How can computational modeling enhance the design of Allyl heptanoate-d2-based experiments?
- Use molecular dynamics (MD) simulations to predict solvent interactions and isotopic effects on reaction kinetics .
- Apply density functional theory (DFT) to model deuteration impacts on electronic structure, which may influence catalytic pathways .
- Integrate cheminformatics tools (e.g., PubChem data) to cross-reference spectral libraries and validate computational predictions .
Q. What strategies resolve contradictions in deuteration efficiency data across studies?
- Perform meta-analysis of published protocols to identify variables affecting deuterium incorporation (e.g., solvent polarity, catalyst type) .
- Validate conflicting results via interlaboratory studies using standardized reference materials (e.g., NIST-certified Allyl heptanoate) .
- Apply Bayesian statistics to quantify uncertainty in isotopic purity measurements and refine error margins .
Q. How can researchers design robust toxicity studies for Allyl heptanoate-d2?
- Adopt OECD Guidelines : Conduct acute toxicity assays (e.g., OECD 423) in rodent models, with deuterated analogs compared to non-labeled controls .
- Use high-resolution mass spectrometry (HRMS) to track metabolite profiles and assess isotopic effects on biodegradation pathways .
- Incorporate multi-omics approaches (e.g., metabolomics, proteomics) to evaluate systemic impacts of deuterium labeling .
Q. What methodologies ensure data integrity in long-term stability studies of Allyl heptanoate-d2?
- Implement controlled storage conditions : Monitor degradation at -20°C, 4°C, and room temperature with humidity controls .
- Use accelerated stability testing (e.g., Arrhenius modeling) to predict shelf life under varying thermal conditions .
- Apply multivariate analysis (e.g., PCA) to correlate degradation products with environmental factors .
Q. How can isotopic labeling in Allyl heptanoate-d2 improve traceability in environmental fate studies?
- Deploy isotope ratio mass spectrometry (IRMS) to distinguish synthetic Allyl heptanoate-d2 from natural analogs in environmental samples .
- Design tracer experiments in soil/water systems to quantify abiotic vs. biotic degradation pathways .
- Leverage geo-referenced databases to map spatial distribution and persistence of deuterated compounds .
Methodological Best Practices
- Referencing : Cite primary sources (e.g., NIST Chemistry WebBook for spectral data , OECD guidelines for toxicity assays ).
- Reproducibility : Archive raw data (e.g., NMR FIDs, MS chromatograms) in FAIR-compliant repositories .
- Ethics : Disclose deuterated compound handling in animal study protocols to meet IACUC requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
